molecular formula C9H11ClN4 B2918745 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2251053-43-5

3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No. B2918745
CAS RN: 2251053-43-5
M. Wt: 210.67
InChI Key: XLUCOJFGPLYLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is a chemical compound . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, such as “3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride”, has been explored in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Physical And Chemical Properties Analysis

The storage temperature for “3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The core structure of this compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous pharmaceutical agents. The synthetic versatility allows for the creation of diverse derivatives that can be tailored for specific biological activities .

Biomedical Applications

As part of the pyrazolopyridine family, this compound exhibits close similarity to purine bases like adenine and guanine. This similarity underpins its use in the design of drugs targeting nucleotide-binding enzymes or receptors. It’s particularly relevant in the development of antiviral, anticancer, and anti-inflammatory agents .

Fluorescence Studies

Derivatives of this compound have been explored for their photophysical properties. They exhibit strong fluorescence, which is valuable in the development of fluorescent probes for biological imaging. This application is crucial for studying cellular processes and diagnostics .

Inhibitory Activity Against Kinases

The compound has shown potential as an inhibitor of various kinases. Kinases are enzymes that play a pivotal role in signal transduction and are targets for cancer therapy. The inhibitory activity of this compound’s derivatives could lead to the development of new anticancer drugs .

Pharmacological Research

Due to its structural similarity to biologically active purines, this compound is used in pharmacological research to develop new therapeutic agents. Its derivatives have been studied for their potential use in treating cardiovascular diseases, diabetes, and other metabolic disorders .

Chemical Biology

In chemical biology, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its modifiable structure allows for the creation of molecules that can selectively bind to enzymes, providing insights into enzyme mechanisms and aiding in drug discovery .

Safety and Hazards

The safety and hazards of “3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” are classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

properties

IUPAC Name

3-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6;/h3-5H,1-2,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUUCVLWYAHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=C(C=NC3=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

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